3-Bromo-4-trifluorometil-isoxazol

Descripción general

Descripción

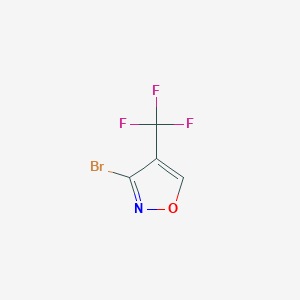

3-Bromo-4-trifluoromethyl-isoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions The presence of bromine and trifluoromethyl groups at the 3 and 4 positions, respectively, imparts unique chemical properties to this compound

Aplicaciones Científicas De Investigación

3-Bromo-4-trifluoromethyl-isoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a scaffold for designing biologically active compounds.

Industry: It is used in the development of new materials with unique properties.

Mecanismo De Acción

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 3-Bromo-4-trifluoromethyl-isoxazole with its targets would depend on the nature of these targets.

Biochemical Pathways

Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected by 3-Bromo-4-trifluoromethyl-isoxazole would depend on its primary targets and mode of action.

Result of Action

Isoxazole derivatives are known to have various biological activities, including anticancer activity . The specific effects of 3-Bromo-4-trifluoromethyl-isoxazole would depend on its mode of action and the biochemical pathways it affects.

Análisis Bioquímico

Biochemical Properties

3-Bromo-4-trifluoromethyl-isoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway . The interaction between 3-Bromo-4-trifluoromethyl-isoxazole and GAPDH involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition disrupts the glycolytic pathway, thereby affecting cellular energy production and metabolic flux.

Cellular Effects

The effects of 3-Bromo-4-trifluoromethyl-isoxazole on cellular processes are profound. In cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce autophagy and apoptotic cell death . The inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole leads to a decrease in glycolytic flux, resulting in reduced ATP production and metabolic stress. This metabolic disruption triggers autophagy, a cellular process that degrades and recycles cellular components, and ultimately leads to apoptosis, or programmed cell death.

Molecular Mechanism

At the molecular level, 3-Bromo-4-trifluoromethyl-isoxazole exerts its effects through the inhibition of GAPDH. The compound binds to the active site of the enzyme, preventing the binding of its natural substrate, glyceraldehyde-3-phosphate . This competitive inhibition results in a decrease in the catalytic activity of GAPDH, leading to a reduction in the production of ATP and other glycolytic intermediates. Additionally, the inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole has been shown to affect gene expression, particularly genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-trifluoromethyl-isoxazole have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that 3-Bromo-4-trifluoromethyl-isoxazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and function, including sustained inhibition of GAPDH and prolonged induction of autophagy and apoptosis.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-trifluoromethyl-isoxazole vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit GAPDH activity without causing significant toxicity . At higher doses, 3-Bromo-4-trifluoromethyl-isoxazole can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These threshold effects highlight the importance of careful dosage optimization in the therapeutic application of 3-Bromo-4-trifluoromethyl-isoxazole.

Metabolic Pathways

3-Bromo-4-trifluoromethyl-isoxazole is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . The inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole leads to a decrease in the production of glycolytic intermediates, affecting the overall metabolic flux. Additionally, the compound has been shown to interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular energy production.

Transport and Distribution

The transport and distribution of 3-Bromo-4-trifluoromethyl-isoxazole within cells and tissues are mediated by various transporters and binding proteins . The compound is readily taken up by cells and distributed throughout the cytoplasm, where it interacts with its target enzymes. The localization and accumulation of 3-Bromo-4-trifluoromethyl-isoxazole within specific cellular compartments are influenced by its chemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of 3-Bromo-4-trifluoromethyl-isoxazole is primarily within the cytoplasm, where it exerts its inhibitory effects on GAPDH . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its accumulation within the cytoplasm is sufficient to induce significant biochemical and cellular effects, including the inhibition of glycolysis and the induction of autophagy and apoptosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-trifluoromethyl-isoxazole typically involves a (3 + 2) cycloaddition reaction. One common method is the reaction between an alkyne and a nitrile oxide, where the alkyne acts as a dipolarophile . The reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under the influence of AuCl3 .

Industrial Production Methods: Industrial production of 3-Bromo-4-trifluoromethyl-isoxazole may utilize microwave-assisted green synthetic pathways, which offer eco-friendly and efficient synthesis . The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-4-trifluoromethyl-isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or organometallic reagents can be used for substitution reactions.

Cycloaddition Reactions: Copper (I) acetylides and nitrile oxides are commonly used.

Major Products:

Substitution Reactions: Products include various substituted isoxazoles.

Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activities.

Comparación Con Compuestos Similares

3,5-Disubstituted Isoxazoles: These compounds have similar biological activities but differ in the position and nature of the substituents.

4,5-Disubstituted Isoxazoles: These compounds also share similar properties but have different substitution patterns.

Uniqueness: 3-Bromo-4-trifluoromethyl-isoxazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Actividad Biológica

3-Bromo-4-trifluoromethyl-isoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-4-trifluoromethyl-isoxazole features a five-membered ring containing one nitrogen and one oxygen atom, with bromine and trifluoromethyl groups at the 3 and 4 positions, respectively. These substituents contribute to its unique chemical properties, enhancing its stability and lipophilicity, which are advantageous for drug design.

Target Interactions

Isoxazole derivatives, including 3-bromo-4-trifluoromethyl-isoxazole, are known to interact with various biological targets. The primary mechanism involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. By binding to the active site of GAPDH, this compound prevents the binding of its natural substrate, leading to downstream effects on cellular metabolism.

Cellular Effects

Research indicates that 3-bromo-4-trifluoromethyl-isoxazole induces significant cellular changes, particularly in cancer cells. For instance, studies on pancreatic ductal adenocarcinoma (PDAC) cells have shown that this compound can trigger autophagy and apoptotic cell death. The compound's effects vary with dosage; at low concentrations, it effectively inhibits GAPDH without causing substantial toxicity.

In Vitro Studies

In vitro studies have demonstrated that 3-bromo-4-trifluoromethyl-isoxazole exhibits cytotoxicity against various cancer cell lines. A notable study evaluated its effects on human promyelocytic leukemia cells (HL-60) using the MTT reduction method. The IC50 values for related isoxazole derivatives ranged from 86 to 755 μM, indicating varying degrees of cytotoxicity. The expression analysis revealed that some derivatives could modulate apoptosis-related gene expression, further supporting their potential as anticancer agents .

In Vivo Studies

Animal model studies have provided insights into the compound's pharmacokinetics and therapeutic potential. For example, varying dosages were tested to assess their effects on tumor growth and overall toxicity. Results indicated that lower doses could inhibit tumor growth effectively while minimizing adverse effects.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Bromo-4-trifluoromethyl-isoxazole | Anticancer, GAPDH inhibition | Inhibition of glycolysis via GAPDH |

| 3,5-Disubstituted Isoxazoles | Similar anticancer properties | Varies based on substituents |

| 4,5-Disubstituted Isoxazoles | Varies; potential for antimicrobial | Different substitution patterns |

This comparison highlights the unique position of 3-bromo-4-trifluoromethyl-isoxazole due to its specific substituents that enhance its biological activity compared to other isoxazoles.

Case Studies

- Cytotoxicity in HL-60 Cells : A study demonstrated that certain isoxazole derivatives could significantly reduce Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .

- Anti-Cancer Activity : Another investigation focused on the anti-cancer properties of trifluoromethyl-substituted isoxazoles against various cell lines (MCF-7, 4T1, PC-3). The findings indicated promising anti-cancer activity linked to structural modifications that enhance interaction with molecular targets .

Propiedades

IUPAC Name |

3-bromo-4-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSUPWUVOHYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.